Cas no 1785763-50-9 (Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate)
Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate
- T5695
- Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate
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- Inchi: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-6-9(14)12(8-13,16-4)17-5/h6-8H2,1-5H3
- InChI Key: PLFRGKIOMYYGEL-UHFFFAOYSA-N
- SMILES: O(C)C1(C(CCN(C(=O)OC(C)(C)C)C1)=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 330
- XLogP3: 0.3
- Topological Polar Surface Area: 65.099
Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T281040-250mg |
tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate |
1785763-50-9 | 250mg |
$ 275.00 | 2022-06-02 | ||
| TRC | T281040-500mg |
tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate |
1785763-50-9 | 500mg |
$ 450.00 | 2022-06-02 | ||
| TRC | T281040-1000mg |
tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate |
1785763-50-9 | 1g |
$ 720.00 | 2022-06-02 | ||
| TRC | T281040-1mg |
tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate |
1785763-50-9 | 1mg |
$ 173.00 | 2023-04-15 | ||
| TRC | T281040-5mg |
tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate |
1785763-50-9 | 5mg |
$ 775.00 | 2023-04-15 | ||
| TRC | T281040-10mg |
tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate |
1785763-50-9 | 10mg |
$ 1378.00 | 2023-04-15 | ||
| TRC | T281040-100mg |
tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate |
1785763-50-9 | 100mg |
$ 17000.00 | 2023-09-06 |
Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate
Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate: A Comprehensive Overview
The compound Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate, identified by the CAS number 1785763-50-9, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, two methoxy groups at the 3-position, and a ketone group at the 4-position. The carboxylate group at the 1-position further enhances its functional versatility.
Recent studies have highlighted the potential of this compound in various applications, particularly in drug design and development. Its structural features make it an ideal candidate for exploring new therapeutic agents targeting complex biological systems. For instance, researchers have investigated its role as a precursor in the synthesis of bioactive molecules, leveraging its ability to undergo diverse chemical transformations.
One of the most notable advancements involving Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate is its application in medicinal chemistry. Scientists have utilized this compound to develop novel inhibitors for enzymes involved in disease pathways, such as kinases and proteases. The presence of the tert-butyl group provides steric bulk, which can be advantageous in optimizing enzyme binding and selectivity.
In addition to its medicinal applications, this compound has also been explored in materials science. Its piperidine ring structure contributes to its potential as a building block for advanced materials, such as polymers and dendrimers. Recent research has demonstrated its ability to form stable frameworks under specific reaction conditions, opening new avenues for material synthesis.
The synthesis of Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate involves a series of well-defined chemical reactions that ensure high purity and structural integrity. Starting from readily available precursors, chemists employ methods such as ring-closing metathesis and nucleophilic substitution to construct the desired molecule. These methods are optimized to maximize yield and minimize byproducts.
Furthermore, the compound's stability under various conditions has been extensively studied. It exhibits good thermal stability and resistance to hydrolysis under mild conditions, making it suitable for long-term storage and use in diverse chemical environments.
In conclusion, Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate stands out as a versatile molecule with promising applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in organic synthesis, drug discovery, and materials science.
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